N-(2,4-difluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O5/c1-34-19-5-3-18(4-6-19)29-12-16-8-15-9-23-24(36-14-35-23)11-22(15)31(26(16)33)13-25(32)30-21-7-2-17(27)10-20(21)28/h2-11,29H,12-14H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXNCEUYWYBJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=C(C=C5)F)F)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its structure, synthesis, and biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C26H23F2N3O4
- Molecular Weight : 479.5 g/mol
Its structure features a quinoline core with various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The introduction of the difluorophenyl and methoxyphenyl groups is crucial for enhancing its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives similar to this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against colorectal cancer cells (e.g., HT-29), indicating strong antiproliferative effects .
- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by assays that demonstrated increased apoptosis rates in treated cells compared to controls .
Other Biological Activities
In addition to anticancer properties, quinoline derivatives have been reported to possess:
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cellular models.
- Antimicrobial Effects : Certain analogues have demonstrated antibacterial activity against pathogenic strains, potentially making them candidates for further development in infectious disease treatment .
Case Studies
A relevant case study involved the evaluation of a series of quinoline derivatives that included compounds structurally related to this compound. The study reported that specific modifications led to enhanced potency against colon carcinoma cell lines with minimal toxicity to normal cells .
| Compound | IC50 (μM) | Cell Line | Notes |
|---|---|---|---|
| 15i | 0.19 | HT-29 | 14.5-fold more potent than Regorafenib |
| 47f | 6.2 | HCT-116 | Active against multiple cancer types |
Preparation Methods
Quinoline Formation via Chloramine-T Catalysis
The quinoline backbone is synthesized using a modified Doebner-Miller reaction. As detailed in, 2-amino-4,5-methylenedioxyacetophenone reacts with ethyl acetoacetate in acetonitrile under reflux with Chloramine-T (10 mol%) as a catalyst. Key optimization data are summarized below:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 95 |
| Catalyst Loading | 10 mol% | 95 |
| Temperature | 85°C | 95 |
| Reaction Time | 3 hours | 95 |
The reaction proceeds via imine formation followed by cyclodehydration, yielding ethyl 6-oxo-2H,5H,6H-dioxolo[4,5-g]quinoline-5-carboxylate.
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed using 6M HCl at 80°C for 6 hours, yielding 6-oxo-2H,5H,6H-dioxolo[4,5-g]quinoline-5-carboxylic acid (97% yield).
Introduction of the (4-Methoxyphenyl)Aminomethyl Side Chain
Reductive Amination at Position 7
The quinoline core undergoes reductive amination with 4-methoxybenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C. The reaction is monitored via TLC, with completion achieved within 12 hours.
Characterization Data :
Protection/Deprotection Strategy
To prevent side reactions during subsequent steps, the amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in THF. Deprotection is performed post-coupling using trifluoroacetic acid (TFA).
Synthesis of N-(2,4-Difluorophenyl)Acetamide
Acetylation of 2,4-Difluoroaniline
2,4-Difluoroaniline reacts with acetic anhydride in dichloromethane (DCM) at 0°C, catalyzed by DMAP (4-dimethylaminopyridine). The product is isolated in 89% yield after recrystallization from ethanol.
Characterization Data :
Final Coupling Reaction
Amide Bond Formation
The carboxylic acid (Intermediate A) is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with N-(2,4-difluorophenyl)acetamide in DMF at 25°C. Triethylamine (TEA) is added to scavenge HCl.
Optimized Conditions :
Purification and Analysis
The crude product is purified via silica gel chromatography, followed by recrystallization from ethyl acetate/hexane. Purity is confirmed by HPLC (>99%) and LC-MS (m/z 516.2 [M+H]⁺).
Critical Process Parameters and Troubleshooting
Temperature Control During Friedel-Crafts Acylation
Maintaining temperatures between −25°C and 50°C is critical to suppress impurities such as 3,4-difluoro byproducts. Exothermic reactions are controlled using an ice bath.
Catalyst Selection for Cyclization
Chloramine-T outperforms traditional Lewis acids (e.g., AlCl₃) in quinoline cyclization, reducing side products and reaction time.
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency, while nonpolar solvents (toluene) lead to incomplete reactions.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, including:
Initial coupling : Formation of the quinoline-dioxolo backbone via cyclization, often using catalysts like Pd(PPh₃)₄ in anhydrous DMF .
Functionalization : Introduction of the (4-methoxyphenyl)aminomethyl group via reductive amination (NaBH₃CN, methanol, 0–5°C) .
Acetamide linkage : Coupling the difluorophenyl moiety using EDCI/HOBt in DCM .
Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Temperature control : Exothermic steps (e.g., amide bond formation) are conducted at 0°C to minimize side products .
Basic: Which spectroscopic methods are most reliable for structural confirmation?
Answer:
- 1H/13C NMR : Key signals include:
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₈H₂₂F₂N₃O₅: 542.1582) .
- X-ray crystallography : Resolves stereochemical ambiguities in the dioxoloquinoline core .
Advanced: How can computational modeling predict reactivity or guide synthetic route design?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies for key steps (e.g., cyclization barriers). For example, solvent effects on quinoline ring closure can be modeled using Gaussian 16 with SMD solvation .
- Retrosynthetic analysis : Tools like Synthia™ propose viable pathways by fragmenting the target into commercially available building blocks (e.g., 4-methoxyaniline as a precursor) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Anticancer screening : NCI-60 cell line panel with GI₅₀ values calculated via MTT assay (48–72 hr exposure) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to identify target engagement .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1% v/v).
- Metabolic stability assessment : Use liver microsomes (human/rodent) to rule out false negatives from rapid degradation .
- Off-target profiling : Broad-panel kinase or GPCR screening to identify confounding interactions .
Advanced: What strategies enhance aqueous solubility for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the acetamide oxygen (hydrolyzed in vivo) .
- Co-solvent systems : Use 10% Cremophor EL/ethanol (4:1) for parenteral administration .
- Particle size reduction : Nano-milling (e.g., ball milling) to improve dissolution rates .
Basic: How to assess the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr, monitor degradation via HPLC .
- Plasma stability : Incubate with 90% human plasma, quantify parent compound remaining using LC-MS/MS .
Advanced: What molecular dynamics (MD) approaches elucidate target binding mechanisms?
Answer:
- Docking simulations : AutoDock Vina screens against X-ray structures (e.g., EGFR kinase domain, PDB: 1M17). Focus on hydrogen bonding with the dioxolo oxygen and hydrophobic interactions with the difluorophenyl group .
- Binding free energy calculations : MMPBSA/GBSA methods quantify contributions of key residues (e.g., Lys721 in EGFR) .
Basic: How to design SAR studies for this compound?
Answer:
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst screening : Test alternatives to EDCI/HOBt (e.g., HATU, DMTMM) .
- Moisture control : Use molecular sieves (3Å) in DCM to prevent hydrolysis of active intermediates .
- Microwave-assisted synthesis : 80°C, 30 min irradiation reduces reaction time from 12 hr to 2 hr .
Advanced: What metabolomics approaches identify in vivo metabolites?
Answer:
- LC-HRMS/MS : Full-scan mode (m/z 100–1000) with fragmentation at 35 eV.
- Metabolite prediction : Software like Meteor Nexus predicts Phase I/II transformations (e.g., hydroxylation at C7 of quinoline) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing/solubilization due to potential dust toxicity .
- First aid : For skin contact, wash with 10% polyethylene glycol 400 in water .
Advanced: How does fluorination impact pharmacokinetics?
Answer:
- LogP reduction : Difluorophenyl group lowers LogP from 3.8 (non-fluorinated analog) to 2.9, enhancing solubility .
- Metabolic resistance : Fluorine atoms block CYP3A4-mediated oxidation at adjacent positions .
Advanced: Can cryo-EM resolve binding interactions with large protein targets?**
Answer:
Yes, for targets >150 kDa (e.g., tubulin):
Incubate compound (10 µM) with protein (5 mg/mL) for 1 hr.
Flash-freeze grids, collect data at 200 kV.
Reconstruct 3D density maps to visualize dioxoloquinoline binding at the colchicine site .
Basic: What databases provide reliable structural or bioactivity data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
